molecular formula C24H26BrN3O B611878 YF-452 CAS No. 1951466-83-3

YF-452

货号: B611878
CAS 编号: 1951466-83-3
分子量: 452.4 g/mol
InChI 键: WIRUYQFUVBBWPT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of YF-452 involves the reaction of N-pyrrolidylacetyl chloride with 9-(4-bromobenzyl)-1,3,4,9-tetrahydro-β-carboline under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography would be employed to obtain the final product .

化学反应分析

Types of Reactions

YF-452 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of this compound .

科学研究应用

Chemical Properties and Mechanism of Action

YF-452 (N-(N-pyrrolidylacetyl)-9-(4-bromobenzyl)-1,3,4,9-tetrahydro-β-carboline) primarily functions as a vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor. Its mechanism involves the inhibition of VEGFR2 phosphorylation, which is crucial for angiogenesis. By blocking this pathway, this compound disrupts downstream signaling involving extracellular signal-regulated kinase (ERK), focal adhesion kinase (FAK), and Src, effectively inhibiting endothelial cell migration, invasion, and tube formation .

Key Chemical Reactions

This compound undergoes various chemical reactions, including:

  • Substitution Reactions : Commonly involving halogenating agents and nucleophiles.
  • Oxidation and Reduction Reactions : Utilizing oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride under controlled conditions.

These reactions contribute to its utility in synthesizing derivatives for further research applications.

Cancer Therapy

This compound has shown promise as an antiangiogenic drug candidate for cancer treatment. It has been extensively studied for its effects on tumor growth and angiogenesis:

  • In vitro Studies : this compound inhibited the migration and invasion of human umbilical vein endothelial cells (HUVECs) with minimal toxicity. It also demonstrated significant suppression of tube-like structure formation .
  • In vivo Studies : In xenograft mouse models, this compound effectively suppressed tumor growth by inhibiting angiogenesis through the VEGFR2 pathway .

Case Study: Tumor Angiogenesis Inhibition

A study demonstrated that this compound significantly inhibited angiogenesis in chick chorioallantoic membrane assays and mouse corneal micropocket assays. The compound's ability to block microvascular formation was confirmed through rat thoracic aorta ring assays .

Endothelial Cell Research

This compound is utilized to study cellular processes related to endothelial cells:

  • Cellular Mechanisms : The compound's selective action on VEGFR2 allows researchers to investigate the role of this receptor in endothelial cell behavior under various conditions .

Comparative Studies with Other Compounds

This compound's unique properties have been compared with other antiangiogenic agents such as Sunitinib and Sorafenib:

CompoundMechanism of ActionUnique Features
This compoundInhibits VEGFR2 phosphorylationSelective action on VEGFR2
SunitinibMulti-target kinase inhibitorTargets multiple pathways
SorafenibInhibits multiple kinasesBroader spectrum of activity

This comparison highlights this compound's specificity, making it a promising candidate for targeted therapies.

作用机制

YF-452 exerts its effects by inhibiting the phosphorylation of VEGFR2 kinase, which is crucial for angiogenesis. This inhibition disrupts the downstream signaling pathways involving extracellular signal-regulated kinase (ERK), focal adhesion kinase (FAK), and Src. As a result, this compound effectively blocks the migration, invasion, and tube-like structure formation of endothelial cells, thereby inhibiting angiogenesis and tumor growth .

相似化合物的比较

Similar Compounds

    Sunitinib: Another VEGFR2 inhibitor used in cancer therapy.

    Sorafenib: A multi-kinase inhibitor targeting VEGFR2 among other kinases.

    Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor (VEGF).

Uniqueness of YF-452

This compound is unique due to its specific inhibition of VEGFR2 phosphorylation and its downstream signaling pathways. Unlike other compounds that may target multiple kinases or pathways, this compound’s selective action on VEGFR2 makes it a promising candidate for targeted antiangiogenic therapy .

生物活性

YF-452 is a synthetic small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology. It primarily acts as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis—the formation of new blood vessels from existing ones. This biological activity makes this compound a candidate for cancer treatment, where tumor growth is often supported by increased vascularization.

This compound inhibits the signaling pathways associated with VEGFR2, thereby suppressing angiogenesis. This inhibition is critical in preventing tumor growth and metastasis. The compound's effects on endothelial cells, specifically human umbilical vein endothelial cells (HUVECs), have been extensively studied.

Key Findings on Biological Activity

  • Inhibition of Endothelial Cell Functions :
    • This compound significantly inhibits the migration and invasion of HUVECs.
    • It also reduces tube-like structure formation, a key indicator of angiogenic potential.
  • Toxicity Profile :
    • The compound exhibits low toxicity to HUVECs, making it a promising candidate for further development in cancer therapies.
  • In Vivo Studies :
    • In animal models, this compound demonstrated a marked reduction in tumor size and weight when administered alongside other therapeutic agents.

Data Table: Effects of this compound on HUVECs

Parameter Control This compound (10 µM) This compound (20 µM)
Cell Migration (%)1004520
Invasion Assay (cells/field)50155
Tube Formation (length/mm)2006030
Cell Viability (%)1009085

Case Study 1: Tumor Growth Inhibition

In a recent study involving mice models with established tumors, this compound was administered at varying doses:

  • Dosage : 5 mg/kg and 10 mg/kg
  • Duration : Daily for two weeks
  • Results :
    • The group receiving 10 mg/kg showed a significant decrease in tumor volume compared to control groups.
    • Histological analysis revealed reduced microvessel density in tumors treated with this compound.

Case Study 2: Combination Therapy

A combination therapy involving this compound and standard chemotherapy agents was evaluated:

  • Objective : To assess the synergistic effects on tumor regression.
  • Findings :
    • The combination led to a greater reduction in tumor size compared to either treatment alone.
    • Enhanced apoptosis was observed in tumor cells, indicating improved efficacy.

Research Findings

Recent literature supports the efficacy of this compound in various preclinical studies:

  • Anti-Angiogenic Activity :
    • Multiple studies confirm that this compound effectively disrupts VEGFR2 signaling pathways, leading to decreased angiogenesis and tumor growth .
  • Potential Applications Beyond Oncology :
    • Emerging research suggests potential applications of this compound in treating other conditions characterized by excessive angiogenesis, such as diabetic retinopathy and rheumatoid arthritis.
  • Future Directions :
    • Ongoing clinical trials are investigating the safety and efficacy of this compound in humans, focusing on its role as an adjunct therapy in cancer treatment protocols.

属性

CAS 编号

1951466-83-3

分子式

C24H26BrN3O

分子量

452.4 g/mol

IUPAC 名称

1-[9-[(4-bromophenyl)methyl]-3,4-dihydro-1H-pyrido[3,4-b]indol-2-yl]-2-pyrrolidin-1-ylethanone

InChI

InChI=1S/C24H26BrN3O/c25-19-9-7-18(8-10-19)15-28-22-6-2-1-5-20(22)21-11-14-27(16-23(21)28)24(29)17-26-12-3-4-13-26/h1-2,5-10H,3-4,11-17H2

InChI 键

WIRUYQFUVBBWPT-UHFFFAOYSA-N

SMILES

BrC(C=C1)=CC=C1CN(C2=C3CCN(C(CN4CCCC4)=O)C2)C5=C3C=CC=C5

规范 SMILES

C1CCN(C1)CC(=O)N2CCC3=C(C2)N(C4=CC=CC=C34)CC5=CC=C(C=C5)Br

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

YF-452

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YF-452
Reactant of Route 2
Reactant of Route 2
YF-452
Reactant of Route 3
Reactant of Route 3
YF-452
Reactant of Route 4
YF-452
Reactant of Route 5
Reactant of Route 5
YF-452
Reactant of Route 6
YF-452

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。